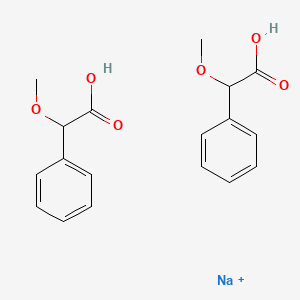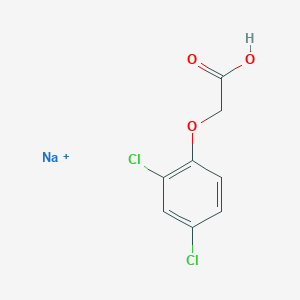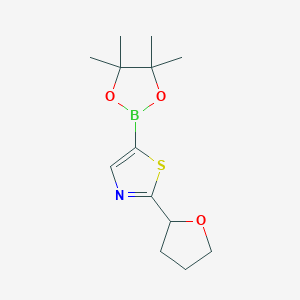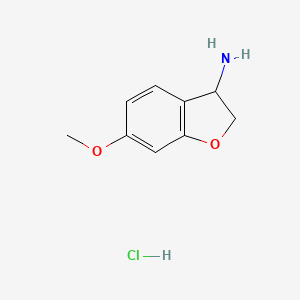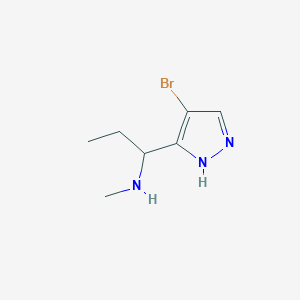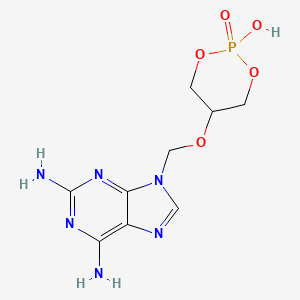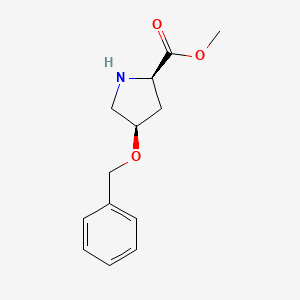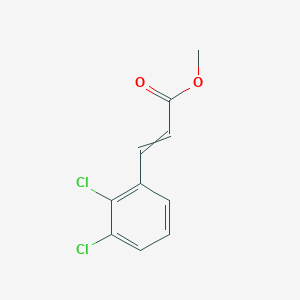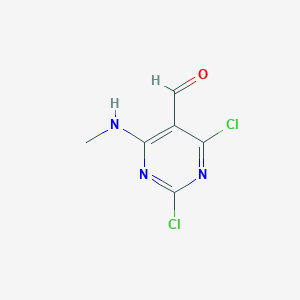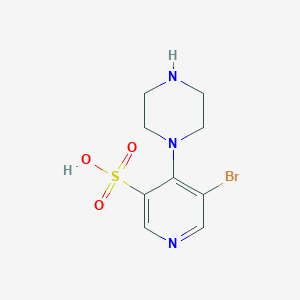
(2-Methylidenecyclohexyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylidenecyclohexyl) acetate is an organic compound with the molecular formula C₉H₁₄O₂. It is an ester derived from acetic acid and (2-methylidenecyclohexanol). This compound is known for its unique structure, which includes a cyclohexane ring with a methylene group and an acetate ester functional group. It is used in various chemical applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Methylidenecyclohexyl) acetate can be synthesized through the esterification of (2-methylidenecyclohexanol) with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is heated to a specific temperature, and the ester is separated from the reaction mixture through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form (2-methylcyclohexanol) using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of (2-methylidenecyclohexanone) or (2-methylidenecyclohexanoic acid).
Reduction: Formation of (2-methylcyclohexanol).
Substitution: Formation of various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methylidenecyclohexyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Methylidenecyclohexyl) acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and (2-methylidenecyclohexanol), which can further participate in various biochemical pathways. The compound’s reactivity allows it to interact with enzymes and other proteins, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
(2-Methylcyclohexyl) acetate: Similar structure but lacks the methylene group.
Cyclohexyl acetate: Contains a cyclohexane ring without the methylene group.
(2-Methylidenecyclohexanol): The alcohol precursor to (2-Methylidenecyclohexyl) acetate.
Uniqueness: this compound is unique due to the presence of both a methylene group and an acetate ester functional group. This combination imparts distinct chemical properties, making it more reactive in certain chemical reactions compared to its analogs.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(2-methylidenecyclohexyl) acetate |
InChI |
InChI=1S/C9H14O2/c1-7-5-3-4-6-9(7)11-8(2)10/h9H,1,3-6H2,2H3 |
InChI-Schlüssel |
DQSKUQLPJOPHEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCCCC1=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


